
Fasiglifam
Übersicht
Beschreibung
Fasiglifam, auch bekannt als TAK-875, ist ein experimenteller, oraler, selektiver Agonist des G-Protein-gekoppelten Rezeptors 40 (GPR40). Es wurde als ein First-in-Class-Wirkstoff entwickelt, um die glukoseabhängige Insulinausschüttung bei Patienten mit Typ-2-Diabetes mellitus zu verbessern. This compound zeigte in klinischen Studien eine Wirksamkeit bei der Senkung des Blutzuckerspiegels, wurde aber später aufgrund von Bedenken hinsichtlich medikamenteninduzierter Leberschäden zurückgezogen .
Wirkmechanismus
Target of Action
Fasiglifam primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . FFAR1 is a cell surface receptor expressed in the β-cells of human pancreatic islets . It plays a crucial role in potentiating insulin secretion in a glucose-dependent manner .
Mode of Action
This compound acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) . This means that this compound and γ-LA can bind to distinct binding sites on FFAR1, and their combined action results in a greater effect than the sum of their individual effects .
Biochemical Pathways
This compound’s action on FFAR1 leads to an increase in intracellular inositol monophosphate and calcium concentration, consistent with activation of the Gqα signaling pathway . This results in the potentiation of insulin secretion . The augmentation of glucose-induced insulin secretion by this compound, γ-LA, or their combination is completely abolished in pancreatic islets of FFAR1-knockout mice , indicating the critical role of FFAR1 in this pathway.
Pharmacokinetics
This compound is a potent, selective, and orally bioavailable GPR40 agonist . It has been found to inhibit the efflux transporter mrp2/mrp2 and uptake transporters ntcp and oatp/oatp , which may affect its bioavailability and lead to hyperbilirubinemia and cholestatic hepatotoxicity .
Result of Action
This compound enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia . It has a low risk of hypoglycemia and no evidence of β cell toxicity . It has been associated with liver injury, leading to its withdrawal from phase iii clinical trials .
Action Environment
The insulinotropic effect of this compound was suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that this compound potentiates insulin release in conjunction with plasma FFAs in vivo . Therefore, the levels of FFAs in the body can influence the action, efficacy, and stability of this compound.
Vorbereitungsmethoden
Die Synthese von Fasiglifam umfasst mehrere Schritte, darunter die Bildung von Biphenylderivaten. Der Syntheseweg beinhaltet typischerweise die Kupplung von Benzolringen durch eine C-C-Bindung, gefolgt von verschiedenen Modifikationen der funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erzielen . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, während gleichzeitig Sicherheit und Skalierbarkeit gewährleistet werden.
Analyse Chemischer Reaktionen
Fasiglifam durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Substitutionsreaktionen können die funktionellen Gruppen an der Biphenylstruktur modifizieren, was möglicherweise ihre pharmakologische Aktivität verändert.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten, die weiter auf ihre pharmakokinetischen und toxikologischen Eigenschaften untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of fasiglifam in improving glycemic control. Key findings from these studies include:
- Reduction in Glycated Hemoglobin (HbA1c) : In a 24-week phase 2 trial conducted in Japan, this compound demonstrated significant reductions in HbA1c levels compared to placebo. Patients receiving 25 mg and 50 mg doses showed reductions of −0.57% and −0.83%, respectively, compared to a −0.16% change with placebo (p < 0.0001) .
- Fasting Plasma Glucose Levels : Significant decreases in fasting plasma glucose were noted from week 2 onwards in both treatment groups .
- Long-term Efficacy : A long-term study indicated that HbA1c levels continued to decrease from week 2 and were maintained over 52 weeks .
Safety Profile
Despite its promising efficacy, safety concerns have significantly impacted the development of this compound:
- Liver Safety Issues : Reports of liver injury have emerged during clinical trials, leading to the halting of its development. Three serious liver injuries were attributed to this compound treatment .
- Adverse Events : The overall incidence of treatment-emergent adverse events (TEAEs) was similar between this compound and placebo groups, with mild to moderate severity reported . The most common TEAEs included nasopharyngitis and upper respiratory tract infections.
Case Studies
Several case studies illustrate the applications and challenges associated with this compound:
- Phase 3 Cardiovascular Safety Trial : This trial was designed to assess cardiovascular safety in high-risk patients with type 2 diabetes. However, it was terminated prematurely due to concerns regarding liver safety .
- Japanese Patient Cohort : In a study focused on Japanese patients, this compound showed significant improvements in glycemic control compared to glimepiride, another diabetes medication .
Comparative Efficacy Table
The following table summarizes key findings from various clinical trials evaluating the efficacy and safety of this compound:
Study Type | Dose | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mmol/l) | TEAEs Incidence (%) |
---|---|---|---|---|
Phase 2 Trial | 25 mg | -0.57 | -1.40 | 58.7 |
50 mg | -0.83 | -1.41 | 56.5 | |
Long-term Study | Variable | Maintained | Not specified | Not specified |
Cardiovascular Safety | Placebo | N/A | N/A | N/A |
Vergleich Mit ähnlichen Verbindungen
Fasiglifam ist unter GPR40-Agonisten einzigartig aufgrund seiner selektiven und potenten Wirkung auf FFAR1. Ähnliche Verbindungen umfassen:
Glimepirid: Ein Sulfonylharnstoff, der die Insulinausschüttung stimuliert, aber ein höheres Risiko für Hypoglykämie birgt.
Sitagliptin: Ein Dipeptidylpeptidase-4 (DPP-4)-Inhibitor, der die Insulinausschüttung verstärkt, indem er den Abbau von Inkretin-Hormonen verhindert.
Pioglitazon: Ein Thiazolidindion, das die Insulinempfindlichkeit verbessert, aber unterschiedliche molekulare Ziele und Wirkmechanismen hat .
Der einzigartige Wirkmechanismus von this compound und die selektive Ansteuerung von GPR40 unterscheiden es von diesen anderen Antidiabetika, obwohl seine Entwicklung aufgrund von Sicherheitsbedenken gestoppt wurde.
Biologische Aktivität
Fasiglifam (TAK-875) is a novel compound that acts as an agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein-coupled receptor 40 (GPR40). It has been primarily investigated for its potential in improving glycemic control in patients with type 2 diabetes. Despite its promising efficacy, the development of this compound was halted due to concerns regarding liver toxicity observed in clinical trials. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and associated safety concerns.
This compound enhances insulin secretion through a glucose-dependent mechanism, which differentiates it from other antidiabetic agents like sulfonylureas. The key actions include:
- Agonism of FFAR1 : this compound binds to FFAR1, promoting insulin secretion from pancreatic β-cells in response to elevated glucose levels. This action is mediated by increased intracellular calcium levels and enhanced calcium oscillations, which are crucial for insulin release .
- Membrane Depolarization : The insulinotropic effect of this compound requires membrane depolarization. Studies have shown that the presence of K+ ions can potentiate this effect even in the absence of glucose .
- Second Messenger Pathways : this compound influences various intracellular signaling pathways, including those involving diacylglycerol (DAG) and inositol trisphosphate (IP3), which are critical for mediating calcium dynamics and insulin secretion .
Mechanism | Description |
---|---|
FFAR1 Agonism | Enhances insulin secretion in a glucose-dependent manner |
Membrane Depolarization | Necessary for the insulinotropic effect |
Calcium Dynamics | Increases intracellular calcium levels and oscillations |
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, demonstrating significant improvements in glycemic control among patients with type 2 diabetes:
- HbA1c Reduction : In a study involving Japanese patients, this compound significantly reduced HbA1c levels compared to placebo. The least squares mean change from baseline was −0.57% for the 25 mg dose and −0.83% for the 50 mg dose at week 24 .
- Fasting Plasma Glucose : Significant reductions in fasting plasma glucose were observed as early as week 2, with sustained improvements throughout the study duration .
- Safety Profile : The treatment was generally well tolerated, with a low incidence of hypoglycemia. However, concerns regarding liver safety emerged during trials .
Table 2: Clinical Trial Results for this compound
Study Parameter | Placebo | This compound 25 mg | This compound 50 mg |
---|---|---|---|
HbA1c Change | −0.16% | −0.57% | −0.83% |
% Achieving HbA1c < 6.9% | 13.8% | 30.2% | 54.8% |
Fasting Plasma Glucose Change | −0.17 mmol/l | −1.40 mmol/l | −1.41 mmol/l |
Safety Concerns
Despite its efficacy, this compound's development faced significant challenges due to hepatotoxicity:
- Liver Toxicity : Preclinical studies indicated that this compound could induce liver toxicity through reactive oxygen species (ROS) generation, leading to decreased viability in hepatocyte cultures .
- Clinical Observations : During Phase 3 trials, cases of abnormal liver function tests were reported, prompting further investigation into the compound's safety profile . Ultimately, the development was terminated due to these safety concerns despite its therapeutic potential.
Case Study: Liver Injury Incidents
In one notable case during clinical trials, a patient exhibited signs of liver injury attributed to this compound exposure. Although recovery occurred after discontinuation of the drug, this incident highlighted the need for careful monitoring of liver function in patients receiving treatment with this compound.
Eigenschaften
IUPAC Name |
2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCALJIHZVNMGJ-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025726 | |
Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000413-72-8 | |
Record name | Fasiglifam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasiglifam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12491 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FASIGLIFAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.